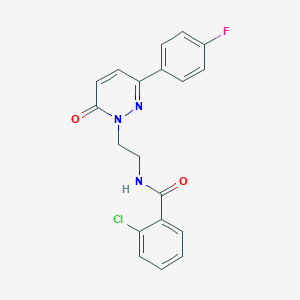

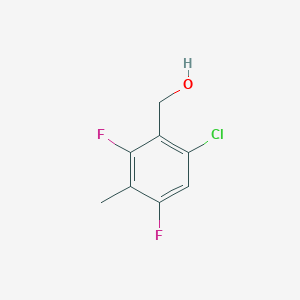

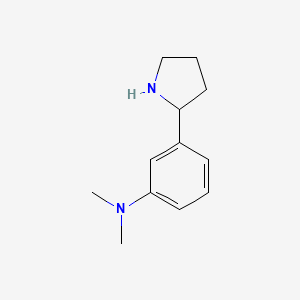

N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide, also known as Boc-3-oxo-4-(6-methyl-2-oxo-2H-pyran-4-yl)-1-pyrrolidinecarboxylic acid, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Reductive Cleavage in Organic Synthesis

- Facilitated Reduction of Aromatic Carboxamides : Research demonstrates that aromatic and heteroaromatic N-benzyl carboxamides, including those with tert-butyl acylcarbamate groups, can undergo facilitated reduction. This reduction process allows for regiospecific cleavage of C(O)-N bonds under mild conditions, yielding nearly quantitative yields of Boc-protected (benzyl)amine. Such processes are pivotal in organic synthesis, providing a pathway to selectively break down complex molecules into more manageable fragments for further modification (Ragnarsson et al., 2001).

Advances in Lithiation Techniques

- Control of Lithiation Site : The compound's structural motif assists in directing lithiation processes, particularly in pyridine derivatives. Lithiation with tert-butyllithium in specific conditions targets the nitrogen and the ring at the 4-position, facilitating the synthesis of substituted derivatives with high yields. This precise control over lithiation sites is crucial in synthesizing complex organic molecules with specific functional groups (Smith et al., 2013).

Development of Aromatic Polyamides

- Synthesis of Aromatic Polyamides : The compound's derivative, tert-butylhydroquinone, has been utilized to synthesize aromatic polyamides with high thermal stability and solvent resistance. These materials are significant in the development of advanced polymers with potential applications in electronics, automotive, and aerospace industries due to their robust physical properties (Yang et al., 1999).

Modulation of Genotoxicity

- Genotoxicity Modulation : Derivatives of N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide have been studied for their ability to modulate genotoxicity. Compounds like N-tert-butyl-alpha-phenylnitrone and its derivatives are investigated for their potential to mitigate DNA damage induced by other compounds, indicating their role in therapeutic applications and toxicology (Skolimowski et al., 2010).

Synthesis of Pyrrole Derivatives

- Pyrrole-3-carboxylic Acid Synthesis : A novel one-step, continuous flow synthesis method has been reported for pyrrole-3-carboxylic acids starting from tert-butyl acetoacetates. This method exemplifies the compound's utility in streamlining the synthesis process of complex organic molecules, particularly those with applications in pharmaceuticals (Herath & Cosford, 2010).

Propiedades

IUPAC Name |

N-tert-butyl-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-10-7-12(8-13(18)20-10)21-11-5-6-17(9-11)14(19)16-15(2,3)4/h7-8,11H,5-6,9H2,1-4H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLAEBIGIBHTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol](/img/structure/B2922495.png)

![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B2922498.png)

![5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922502.png)

![1-[(3-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2922507.png)

![5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2922512.png)